molecular formula C17H12N4O2S B2449026 2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide CAS No. 1706290-87-0

2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide

Cat. No.: B2449026
CAS No.: 1706290-87-0
M. Wt: 336.37
InChI Key: HYDONHRLWVHIJO-UHFFFAOYSA-N
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Description

“2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide” is a compound that contains an imidazole ring and a thiazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The imidazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons . The thiazole ring is also planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the available resources, compounds containing imidazole and thiazole rings have been studied for their diverse biological activities .

Scientific Research Applications

Structural Characterization and Biological Activity

Nicotinamides, including compounds like 2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide, exhibit a wide range of biological activities due to their structural versatility. The structural modification of nicotinamides, as seen in compounds combining nicotinamide and thiadiazole groups, leads to significant biological activities, including antimicrobial and anti-inflammatory effects. This is highlighted by the synthesis and structural characterization of 2-nicotinamido-1,3,4-thiadiazole, which demonstrates the critical role of chemical structure in determining biological function (Burnett, Johnston, & Green, 2015).

Antimicrobial Properties

Research on nicotinamide derivatives, such as those incorporating the 1,3,4-thiadiazole motif, reveals their potent antimicrobial properties. These compounds have been tested against various bacterial and fungal species, showing comparable activity to standard drugs in some cases. The development of new derivatives from nicotinamide and benzothiazole, for example, has led to the discovery of compounds with significant antimicrobial activity, further demonstrating the therapeutic potential of these molecules (Patel & Shaikh, 2010).

Antineoplastic Activities

Nicotinamides and their derivatives have also shown promising antineoplastic activities, with some compounds displaying moderate activity against certain cancers. The synthesis of novel 6-substituted nicotinamides has led to the identification of compounds with antineoplastic properties, offering new avenues for cancer treatment research (Ross, 1967).

Safety and Hazards

While specific safety and hazard information for “2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide” was not found, compounds containing imidazo and thiazole rings can have various safety classifications .

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c22-15-12(5-3-7-18-15)16(23)19-13-6-2-1-4-11(13)14-10-21-8-9-24-17(21)20-14/h1-10H,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDONHRLWVHIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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